![molecular formula C18H14O6 B385420 ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate CAS No. 637750-29-9](/img/structure/B385420.png)
ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate, also known as ethyl 2-(7-hydroxy-4-oxo-4H-chromen-3-yl)benzoate, is a synthetic compound . It belongs to the family of coumarins, which are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature .
Synthesis Analysis
The synthesis of this compound has been considered for many organic and pharmaceutical chemists . One method involves the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate .Molecular Structure Analysis
The molecular weight of this compound is 326.3g/mol. The structure of this compound includes a coumarin ring, which is a benzopyran-2-one system .Chemical Reactions Analysis
The synthesis of coumarin systems, including this compound, can be carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Mecanismo De Acción
Target of Action
The primary targets of ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate are currently unknown. This compound is structurally similar to other chromen derivatives, which are known to interact with various proteins and enzymes in the body . .
Mode of Action
It is hypothesized that, like other chromen derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Pharmacokinetics
Based on its structural similarity to other chromen derivatives, it is likely to be absorbed in the gastrointestinal tract following oral administration . The compound may be metabolized in the liver and excreted via the kidneys .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl coumarin-3-carboxylate in lab experiments is its potential use as a chemotherapeutic agent. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using ethyl coumarin-3-carboxylate in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the study of ethyl coumarin-3-carboxylate. One of the most promising directions is the development of this compound as a potential chemotherapeutic agent. Additionally, further studies are needed to fully understand the mechanism of action of ethyl coumarin-3-carboxylate and its potential use in the treatment of various diseases. Furthermore, the synthesis of analogs of ethyl coumarin-3-carboxylate may lead to the development of more potent compounds with improved solubility and bioavailability.
Métodos De Síntesis
The synthesis of ethyl coumarin-3-carboxylate can be achieved through the reaction of 7-hydroxy-4H-chromen-4-one and ethyl 4-bromobenzoate in the presence of a base such as potassium carbonate. The reaction proceeds through an SN2 mechanism, resulting in the formation of ethyl coumarin-3-carboxylate as the final product. The purity of the compound can be improved through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Ethyl coumarin-3-carboxylate has been studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that ethyl coumarin-3-carboxylate has anti-cancer properties and can induce apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the growth of tumor cells and can be used as a potential chemotherapeutic agent.
Propiedades
IUPAC Name |
ethyl 4-(7-hydroxy-4-oxochromen-3-yl)oxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O6/c1-2-22-18(21)11-3-6-13(7-4-11)24-16-10-23-15-9-12(19)5-8-14(15)17(16)20/h3-10,19H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNOXBUFIHGLBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(pyridin-3-ylmethyl)-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide](/img/structure/B385338.png)
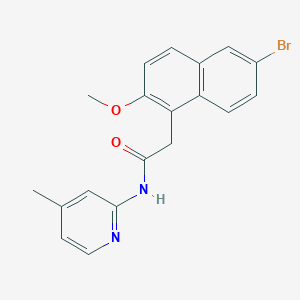
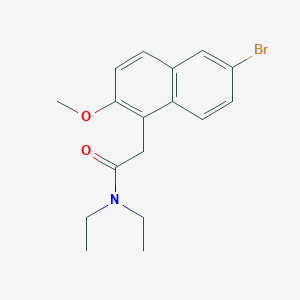


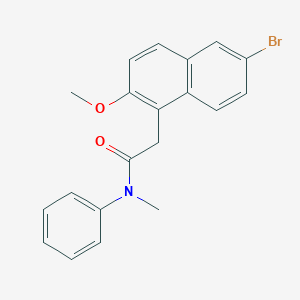
![4-(5-Chloro-2-methoxyanilino)-2-[(2-ethylhexyl)amino]-4-oxobutanoic acid](/img/structure/B385348.png)
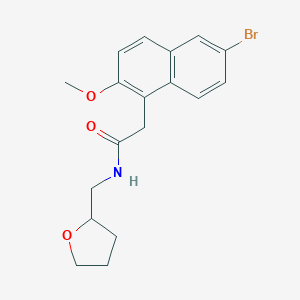
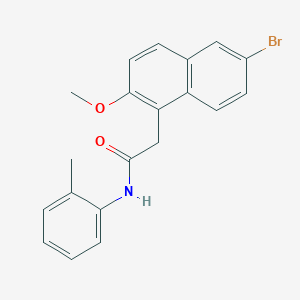


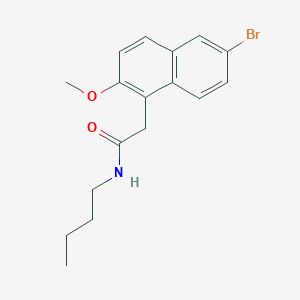
![1-[(6-Chloro-3-pyridinyl)sulfonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B385358.png)
![1-[(6-Chloro-3-pyridinyl)sulfonyl]-2-methylindoline](/img/structure/B385359.png)